Abt-510
Overview
Description
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein thrombospondin-1. It has been investigated for its potential use in treating various types of cancer, including solid tumors, lymphoma, and melanoma . This compound works by inhibiting angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis .
Preparation Methods
The synthesis of ABT-510 involves several steps, including the preparation of the tripeptide segment Ile-Arg-ProNHEt dihydrochloride salt. This process has undergone significant refinement to improve yield and safety . Initially, Pro-OH was activated with thionyl chloride, but this was replaced with 1’-carbonyldiimidazole (CDI) activation due to its safer reaction conditions and higher yield . The coupling of Boc-Arg(NO2)-OH was also optimized by replacing DCC/HOBt with a more efficient method . The final product is obtained through catalytic hydrogenation and desalting processes .
Chemical Reactions Analysis
ABT-510 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include CDI for activation, DCC/HOBt for coupling, and palladium on carbon for catalytic hydrogenation . The major products formed from these reactions are the desired peptide segments and the final synthetic peptide this compound .
Scientific Research Applications
In cancer research, ABT-510 has shown promise as an anti-angiogenic agent, inhibiting the growth of tumors by blocking the actions of multiple pro-angiogenic growth factors such as vascular endothelial growth factor, basic fibroblast growth factor, hepatocyte growth factor, and interleukin-8 . It has also been investigated for its potential use in treating inflammatory diseases and promoting wound healing .
Mechanism of Action
ABT-510 exerts its effects by mimicking the anti-angiogenic activity of thrombospondin-1. It binds to the CD36 receptor on endothelial cells, inducing caspase-8-mediated apoptosis and inhibiting tubular morphogenesis . By blocking the actions of pro-angiogenic growth factors, this compound effectively reduces angiogenesis and tumor growth .
Comparison with Similar Compounds
ABT-510 is unique in its mechanism of action as a thrombospondin-1 mimetic. Similar compounds include other anti-angiogenic agents such as bevacizumab, sunitinib, and sorafenib . this compound’s ability to specifically target the CD36 receptor and induce apoptosis in endothelial cells sets it apart from these other agents .
Properties
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. | |
CAS No. |
251579-55-2 |
Molecular Formula |
C46H83N13O11 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |
InChI Key |
RIWLPSIAFBLILR-WVNGMBSFSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Appearance |
Solid powder |
251579-55-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GGVXTXIRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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